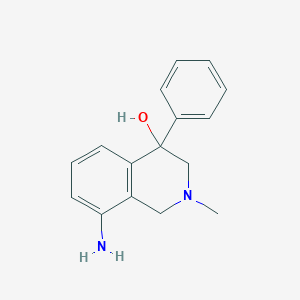
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Substituents: The phenyl and amino groups are introduced through subsequent reactions, such as Friedel-Crafts acylation and amination.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Specific details on industrial methods are often proprietary and not publicly disclosed.
Types of Reactions:
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives .
科学的研究の応用
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol has been extensively studied for its applications in various fields:
作用機序
The primary mechanism of action of 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol involves the inhibition of dopamine uptake . By blocking the transport of dopamine into axon terminals, it increases the availability of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission . This mechanism is similar to that of other dopaminergic agents used in the treatment of depression .
類似化合物との比較
Imipramine: A tricyclic antidepressant with a different core structure but similar pharmacological effects.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Clemizole: An antihistaminic agent with a different therapeutic application but similar structural features.
Uniqueness: What sets 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol apart is its specific isoquinoline structure, which contributes to its unique pharmacological profile . Unlike tricyclic antidepressants, it primarily targets dopamine uptake rather than serotonin or norepinephrine .
特性
CAS番号 |
113527-33-6 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
8-amino-2-methyl-4-phenyl-1,3-dihydroisoquinolin-4-ol |
InChI |
InChI=1S/C16H18N2O/c1-18-10-13-14(8-5-9-15(13)17)16(19,11-18)12-6-3-2-4-7-12/h2-9,19H,10-11,17H2,1H3 |
InChIキー |
OMGDDWHXYLCKAG-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(C=CC=C2N)C(C1)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
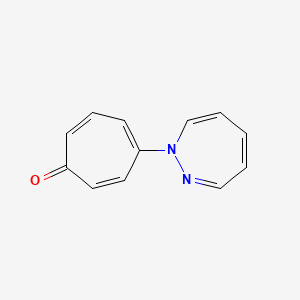
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
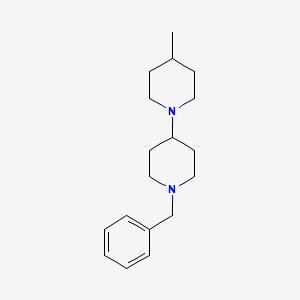
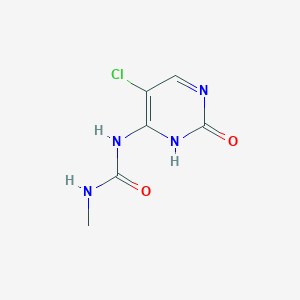

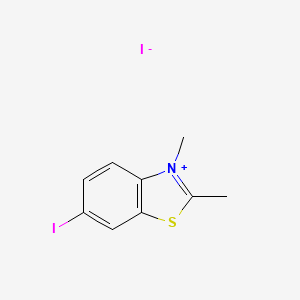
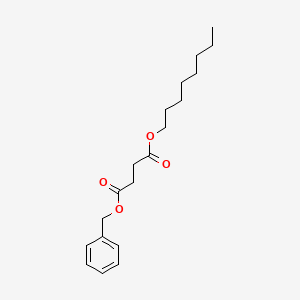
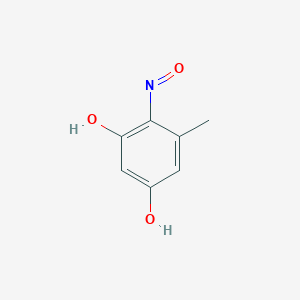

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
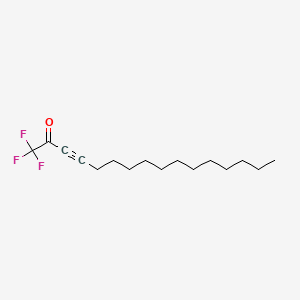
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)

